6-(9H-Fluoren-9-ylidene)-3,5-dimethylcyclohexa-2,4-dien-1-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(9H-Fluoren-9-ylidene)-3,5-dimethylcyclohexa-2,4-dien-1-imine is an organic compound with a complex structure that includes a fluorene moiety and a cyclohexa-2,4-dien-1-imine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(9H-Fluoren-9-ylidene)-3,5-dimethylcyclohexa-2,4-dien-1-imine typically involves the reaction of 9H-fluoren-9-ylidene derivatives with appropriate cyclohexa-2,4-dien-1-imine precursors. One common method involves the use of a base catalyst to facilitate the reaction between 9H-fluoren-9-ylidene and 3,5-dimethylcyclohexa-2,4-dien-1-imine under controlled temperature and solvent conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-(9H-Fluoren-9-ylidene)-3,5-dimethylcyclohexa-2,4-dien-1-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of a catalyst
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenylamines.
Wissenschaftliche Forschungsanwendungen
6-(9H-Fluoren-9-ylidene)-3,5-dimethylcyclohexa-2,4-dien-1-imine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Medicine: Explored for its potential use in drug development and as a fluorescent probe for biological imaging.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials.
Wirkmechanismus
The mechanism of action of 6-(9H-Fluoren-9-ylidene)-3,5-dimethylcyclohexa-2,4-dien-1-imine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it has been shown to inhibit tyrosinase activity, which is involved in melanin synthesis . The exact molecular pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9H-Fluoren-9-ylideneacetate: A related compound with similar structural features but different functional groups.
2-Naphthalenol, 6,6’-(9H-fluoren-9-ylidene)bis-: Another compound with a fluorene moiety, used in various chemical applications.
Uniqueness
6-(9H-Fluoren-9-ylidene)-3,5-dimethylcyclohexa-2,4-dien-1-imine is unique due to its specific combination of a fluorene moiety and a cyclohexa-2,4-dien-1-imine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
85681-36-3 |
---|---|
Molekularformel |
C21H17N |
Molekulargewicht |
283.4 g/mol |
IUPAC-Name |
6-fluoren-9-ylidene-3,5-dimethylcyclohexa-2,4-dien-1-imine |
InChI |
InChI=1S/C21H17N/c1-13-11-14(2)20(19(22)12-13)21-17-9-5-3-7-15(17)16-8-4-6-10-18(16)21/h3-12,22H,1-2H3 |
InChI-Schlüssel |
OARJCSHADZNGHG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=N)C(=C2C3=CC=CC=C3C4=CC=CC=C42)C(=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.